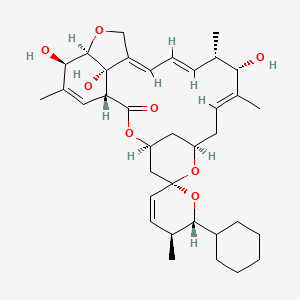

Doramectin aglycone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H50O8 |

|---|---|

Molecular Weight |

610.8 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1 |

InChI Key |

SHRUSRJMZSPNGG-DFOXCPHHSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Biological Activity of Doramectin Aglycone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a widely utilized broad-spectrum endectocide in veterinary medicine. Its antiparasitic activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. The biological activity of its aglycone form, however, is less characterized. This technical guide synthesizes the currently available, albeit limited, information on the preliminary biological activity of doramectin aglycone. It also draws comparative insights from the more studied ivermectin aglycone and outlines the general mechanistic pathway of the parent compound. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting the known data, proposing relevant experimental methodologies, and visualizing the underlying biological pathways.

Introduction

Avermectins, including doramectin, are 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Their potent anthelmintic and insecticidal properties have made them indispensable in animal health. The primary mechanism of action for these compounds involves the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates, leading to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.

This compound is the core structure of doramectin, lacking the disaccharide moiety at the C13 position. While the parent compound's activity is well-documented, there is a notable scarcity of published research on the specific biological activities of this compound. This guide will consolidate the existing information and provide a framework for its further investigation.

Comparative Biological Activity

A key reported activity of this compound is its ability to inhibit nematode larval development.[1] This is in contrast to its parent compound, doramectin, which exhibits potent paralytic activity against a wide range of nematodes.[2] The absence of the disaccharide moiety in the aglycone appears to abrogate its paralytic effects. Similar observations have been made for ivermectin aglycone, which also inhibits nematode larval development but is devoid of paralytic activity.[3][4][5] This suggests that while the macrocyclic lactone core may interfere with developmental processes in nematodes, the disaccharide is crucial for the potentiation of GluCls that leads to paralysis.

Table 1: Comparative Biological Activities of Doramectin and its Aglycone

| Compound | Primary Mechanism of Action | Key Biological Activity | Quantitative Data (IC50/EC50) |

| Doramectin | Allosteric modulator of glutamate-gated chloride channels[6] | Potent anthelmintic and insecticidal; causes paralysis[2] | Data available for various parasites |

| This compound | Unknown | Inhibitor of nematode larval development; devoid of paralytic activity[1] | Not available in published literature |

Mechanism of Action: The Role of Glutamate-Gated Chloride Channels

The primary molecular target of avermectins is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found in the nerve and muscle cells of invertebrates.[7][8][9] Binding of avermectins to these channels leads to their irreversible opening, causing a sustained influx of chloride ions. This results in hyperpolarization of the cell membrane, preventing the transmission of nerve signals and leading to flaccid paralysis and death of the parasite. The following diagram illustrates this signaling pathway.

Caption: Avermectin Signaling Pathway in Invertebrates.

Proposed Experimental Protocols

To further elucidate the biological activity of this compound, standardized in vitro assays are necessary. A larval development assay is a suitable method for quantifying its inhibitory effects on nematode development.

Nematode Larval Development Assay

This assay is designed to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Objective: To quantify the inhibitory effect of this compound on the development of parasitic nematode larvae.

Materials:

-

This compound

-

Nematode eggs (e.g., Haemonchus contortus)

-

96-well microtiter plates

-

Growth medium (e.g., Earle's balanced salt solution with yeast extract)

-

Iodine solution

-

Incubator

-

Inverted microscope

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

-

Egg Isolation: Isolate nematode eggs from fresh fecal samples using standard flotation and sieving techniques.

-

Assay Setup:

-

Dispense the growth medium into the wells of a 96-well plate.

-

Add the different concentrations of this compound to the wells. Include a solvent control and a negative control (medium only).

-

Add a standardized number of nematode eggs to each well.

-

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development (typically 6-7 days).

-

Termination and Observation:

-

Terminate the assay by adding a drop of iodine solution to each well to kill and stain the larvae.

-

Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

-

-

Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the control. Determine the IC50 value (the concentration that inhibits 50% of larval development).

The following workflow diagram illustrates the key steps of the larval development assay.

Caption: Workflow for Nematode Larval Development Assay.

Future Directions and Conclusion

The preliminary evidence suggests that this compound possesses a distinct biological activity profile compared to its parent compound, primarily affecting nematode larval development without inducing paralysis. This indicates that the disaccharide moiety is critical for the potent anthelmintic effects mediated through the glutamate-gated chloride channels.

Significant research is still required to fully characterize the biological activity of this compound. Future studies should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a panel of parasitic nematodes using larval development assays.

-

Mechanism of action studies: Investigating the molecular target(s) responsible for the inhibition of larval development. This may involve transcriptomic or proteomic analyses of treated larvae.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of parasitic infection.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Ivermectin B1a aglycone | TargetMol [targetmol.com]

- 6. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action Studies of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, exerts its primary paralytic effect on invertebrates by modulating ligand-gated chloride channels. Its degradation product, doramectin aglycone, presents a contrasting biological profile. While devoid of the paralytic activity characteristic of its parent compound, this compound is a known inhibitor of nematode larval development. This guide provides a comprehensive overview of the current understanding of the mechanism of action of both doramectin and its aglycone, highlighting their distinct effects. Due to a notable gap in the scientific literature, the precise molecular mechanism of this compound's inhibition of larval development remains to be elucidated. This document summarizes the established knowledge of the parent compound and presents the current, more limited understanding of the aglycone, alongside relevant experimental protocols and comparative data.

Doramectin: The Parent Compound's Mechanism of Action

Doramectin, like other avermectins, primarily targets the nervous system of invertebrates.[1][2] Its mechanism is centered on the potentiation of neurotransmitter effects on specific ion channels, leading to paralysis and death of the parasite.[1][2]

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular targets of doramectin in nematodes and arthropods are glutamate-gated chloride channels (GluCls).[1][2] These channels are unique to invertebrates, which accounts for the selective toxicity of avermectins.[1]

-

Channel Activation: Doramectin binds to an allosteric site on the GluCls, distinct from the glutamate (B1630785) binding site.[1] This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl-).[1]

-

Hyperpolarization and Paralysis: The increased intracellular chloride concentration causes hyperpolarization of the neuronal and muscle cell membranes. This renders the cells unresponsive to excitatory stimuli, resulting in a flaccid paralysis of the parasite.[1] This affects critical functions such as feeding and locomotion, ultimately leading to the death of the organism.

Secondary Target: GABA-Gated Chloride Channels

Doramectin can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels, although generally with lower affinity than for GluCls.[2] GABA is a major inhibitory neurotransmitter in both vertebrates and invertebrates. By potentiating the effect of GABA, doramectin further contributes to the inhibition of neurotransmission and the resulting paralysis.[2]

This compound: A Divergent Mechanism

This compound is formed by the acid-catalyzed hydrolysis of the disaccharide moiety from the doramectin molecule. This structural change dramatically alters its biological activity.

Lack of Paralytic Activity

Crucially, this compound is reported to be devoid of the paralytic activity seen with the parent compound. This strongly suggests that the disaccharide portion of the doramectin molecule is essential for its interaction with and potentiation of glutamate-gated chloride channels.

Inhibition of Nematode Larval Development

The primary reported biological effect of this compound is the inhibition of nematode larval development.[3] This indicates that while it does not cause acute paralysis in adult worms, it interferes with essential developmental processes in the larval stages. The specific molecular target and the biochemical pathway that are disrupted by this compound to produce this effect are currently not well-defined in the published scientific literature. This represents a significant knowledge gap and an area for future research.

Comparative Biological Activity

The distinct biological profiles of doramectin and its aglycone are summarized in the table below.

| Compound | Primary Mechanism of Action | Key Biological Effect(s) |

| Doramectin | Allosteric modulator of glutamate-gated chloride channels | Induces flaccid paralysis in adult and larval nematodes and arthropods.[1][2] |

| This compound | Unknown | Inhibits nematode larval development; devoid of paralytic activity.[3] |

Experimental Protocols

Electrophysiological Recording of GluCl Activity (for Doramectin)

This protocol describes a method to measure the effect of doramectin on glutamate-gated chloride channels expressed in a heterologous system, such as Xenopus oocytes.

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the specific nematode GluCl subunits of interest. Incubate for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Compound Application:

-

Establish a baseline current.

-

Apply glutamate at its EC20 concentration to elicit a control response.

-

After washout, co-apply the same concentration of glutamate with varying concentrations of doramectin.

-

Record the potentiation of the glutamate-induced current.

-

-

Data Analysis: Plot the potentiation of the current as a function of doramectin concentration to determine the EC50.

Nematode Larval Development Inhibition Assay (for this compound)

This is a general protocol to assess the inhibitory effect of compounds on the development of nematode larvae, such as Haemonchus contortus.

-

Egg Recovery: Recover nematode eggs from the feces of infected host animals.

-

Assay Setup:

-

In a 96-well microtiter plate, add a nutrient medium to each well.

-

Add a suspension of nematode eggs to each well.

-

Incorporate antibiotics and antifungals to prevent contamination during the long incubation period.

-

-

Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the test wells. Include solvent-only controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for approximately 5-7 days.

-

Assessment of Development:

-

After the incubation period, observe the larval stages present in each well using an inverted microscope.

-

In control wells, larvae should have developed to the third larval stage (L3).

-

In test wells, quantify the number of larvae that have been arrested at earlier stages (L1, L2) or are dead.

-

-

Data Analysis: Calculate the percentage of inhibition of development for each concentration of this compound. Determine the IC50 value, which is the concentration that inhibits 50% of larval development to the L3 stage.

Visualizations

Signaling Pathway of Doramectin

Caption: Signaling pathway of Doramectin at the invertebrate neuromuscular junction.

Experimental Workflow for Larval Development Assay

Caption: Workflow for the nematode larval development inhibition assay.

Doramectin vs. Aglycone: A Logical Relationship

Caption: Contrasting the structure and biological effects of Doramectin and its Aglycone.

Conclusion and Future Directions

The mechanism of action for doramectin is well-established, centering on the potentiation of glutamate-gated chloride channels in invertebrates. In stark contrast, its aglycone derivative, while lacking paralytic activity, inhibits nematode larval development through an unknown mechanism. This significant difference underscores the critical role of the disaccharide moiety in the neurotoxic effects of the parent compound. The absence of detailed studies on the molecular target and pathways affected by this compound represents a clear gap in the current scientific landscape. Future research should focus on identifying the molecular targets of this compound to elucidate its unique biological activity. Such studies could reveal novel pathways involved in nematode development and potentially lead to the development of new anthelmintic strategies.

References

- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ivermectin B1a aglycone | TargetMol [targetmol.com]

Physicochemical Properties of Doramectin Aglycone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) aglycone is the core polyketide-derived macrocyclic lactone structure of doramectin, a potent, broad-spectrum anthelmintic and insecticidal agent widely used in veterinary medicine.[1] It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from its parent compound, doramectin.[1] While doramectin exerts its parasiticidal effects by potentiating glutamate-gated and GABA-gated chloride channels in nematodes, leading to paralysis, the aglycone form is noted to be an inhibitor of nematode larval development but is devoid of this paralytic activity.[1] Understanding the fundamental physicochemical properties of doramectin aglycone is critical for research into its biological activity, environmental fate, and for the development of new derivatives and analytical standards.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details common experimental methodologies for their determination, and visualizes key related pathways and workflows.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both biological and environmental systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B | Cayman Chemical |

| CAS Number | 1987883-26-0 | [2] |

| Molecular Formula | C₃₆H₅₀O₈ | [1][3] |

| Molecular Weight | 610.7 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | >95% by HPLC | [1] |

| UV Maximum (λmax) | 246 nm | Cayman Chemical |

| Solubility | Soluble in ethanol, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1] | Bioaustralis |

| Melting Point | Data not available. (Parent compound doramectin: 116-119 °C[4]) | - |

| Boiling Point | Data not available. (A doramectin formulation has a boiling point of 270 °C[5]) | - |

| pKa | Data not available. (Related avermectin, Ivermectin: ~12.55[6]) | - |

| logP (Octanol/Water) | Data not available. | - |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and reproducible experimental protocols. This section details standard methodologies relevant to the characterization of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated for an extended period until equilibrium is reached. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol:

-

Preparation:

-

Add an excess amount of this compound (ensuring solid material will remain after equilibrium) to a series of glass vials.[7]

-

Dispense a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) into each vial.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator within a temperature-controlled incubator, typically at 25°C or 37°C.[7][9]

-

Agitate the mixtures for a predetermined duration, often 24 to 72 hours, to ensure equilibrium is achieved.[7][8] The time required can be determined by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant.

-

Separate the dissolved solute from any remaining solid particles. This is critically achieved by either:

-

-

Quantification:

-

Dilute the clear filtrate or supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated HPLC-UV method (as described in Protocol 3.2).

-

Calculate the solubility by comparing the measured concentration against a calibration curve prepared with known standards.[9]

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary analytical technique for the separation, identification, and quantification of this compound and related avermectins.

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For avermectins, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.

Representative Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: HALO C8 or equivalent reversed-phase column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).[11][12]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[11][12] For mass spectrometry compatibility, a modifier like 0.1% formic acid can be used instead of non-volatile acids.[13]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve accurately weighed samples of this compound in a suitable solvent like methanol or acetonitrile to a known concentration.[11][12]

-

Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for comprehending complex biological mechanisms and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.

Mechanism of Action of Avermectins

Doramectin and other avermectins target glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates but not vertebrates, providing a basis for their selective toxicity.[14]

Formation of this compound

This compound is a primary degradation product of doramectin, typically formed under acidic conditions which hydrolyze the glycosidic bonds linking the oleandrose (B1235672) sugar moieties.

Experimental Workflow for Shake-Flask Solubility Assay

The following diagram outlines the logical steps involved in the shake-flask protocol for determining thermodynamic solubility.

Conclusion

This guide has consolidated the core physicochemical properties of this compound, providing a centralized resource for scientists and researchers. While key data such as molecular formula, weight, and solubility in organic solvents are established, further experimental determination of properties like aqueous solubility, pKa, and logP is necessary for a complete characterization. The detailed protocols for solubility and HPLC analysis offer standardized approaches for such investigations. The provided diagrams of its parent compound's mechanism of action and its formation pathway serve to contextualize the importance of this molecule within the broader field of parasitology and medicinal chemistry. This foundational knowledge is paramount for enabling further research and development involving this significant macrocyclic lactone.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | 1987883-26-0 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. msd.com [msd.com]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

Doramectin Aglycone: An In-Depth Technical Guide to its Formation as a Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent endectocide widely used in veterinary medicine. The stability of doramectin is a critical factor in its formulation, storage, and therapeutic efficacy. Under certain conditions, doramectin can degrade, leading to the formation of various byproducts. One of the primary degradation products formed under acidic conditions is doramectin aglycone. This technical guide provides a comprehensive overview of the formation of this compound, detailed experimental protocols for its analysis, and quantitative data on its formation under forced degradation conditions. Understanding the degradation pathway and the factors influencing the formation of this compound is essential for the development of stable doramectin formulations and for ensuring the quality and safety of the drug product.

Formation of this compound

This compound is formed through the acid-catalyzed hydrolysis of the disaccharide moiety attached to the C-13 position of the doramectin macrocyclic lactone core. This reaction proceeds in a stepwise manner, with the initial hydrolysis cleaving the terminal oleandrose (B1235672) sugar to form the doramectin monosaccharide. Subsequent hydrolysis of the remaining oleandrose unit yields the this compound. This process is primarily influenced by pH, temperature, and the duration of exposure to acidic conditions. The formation of the aglycone represents a significant alteration of the parent molecule and can impact its biological activity.

In-Depth Technical Guide: Invertebrate Neurotransmission and the Modulatory Action of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of invertebrate neurotransmission with a specific focus on the inhibitory glutamate-gated (GluCl) and γ-aminobutyric acid (GABA)-gated chloride channels. It delves into the mechanism of action of doramectin (B1670889) aglycone, a potent anthelmintic and insecticide, as a modulator of these critical neuronal targets. This document synthesizes key research findings, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visual representations of the core biological processes.

Core Concepts in Invertebrate Neurotransmission: The Role of Inhibitory Chloride Channels

Invertebrate nervous systems, while anatomically simpler than their vertebrate counterparts, exhibit a complex and diverse array of neurotransmitters and receptors.[1] A key feature of invertebrate neurophysiology is the prominent role of ligand-gated chloride channels in mediating inhibitory neurotransmission.[2] Unlike vertebrates, where glycine (B1666218) receptors are a major component of inhibitory signaling, invertebrates primarily utilize glutamate-gated and GABA-gated chloride channels to control neuronal excitability and muscle function.[1][3]

Glutamate-Gated Chloride Channels (GluCls): Exclusive to protostome invertebrates, GluCls are pentameric ligand-gated ion channels that are activated by the neurotransmitter glutamate (B1630785).[1][4] Upon glutamate binding, these channels open, allowing an influx of chloride ions (Cl-) into the neuron or muscle cell. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect. GluCls are involved in various physiological processes, including locomotion, feeding, and sensory processing.[1][4] Their absence in vertebrates makes them an ideal target for the development of selective antiparasitic drugs.

GABA-Gated Chloride Channels: Similar to vertebrates, invertebrates possess GABA-gated chloride channels (often referred to as GABA-A receptors) that are activated by the neurotransmitter γ-aminobutyric acid (GABA).[5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[5] The activation of these channels by GABA also leads to an influx of chloride ions and subsequent hyperpolarization, contributing to the overall inhibition of neuronal signaling. These channels are crucial for regulating neuronal activity and are also significant targets for insecticides.[2][6]

Doramectin and its Aglycone: Mechanism of Action

Doramectin is a macrocyclic lactone of the avermectin (B7782182) family, widely used as a potent anthelmintic and insecticide. Its primary mechanism of action involves the modulation of invertebrate-specific ligand-gated chloride channels. Avermectins, including doramectin, act as positive allosteric modulators of both GluCls and, to some extent, GABA-gated chloride channels.[4]

Instead of directly competing with the endogenous ligands (glutamate or GABA), doramectin binds to a distinct allosteric site on the channel protein.[7] This binding potentiates the effect of the neurotransmitter, meaning that it enhances the opening of the channel in response to glutamate or GABA. At higher concentrations, avermectins can even directly gate the channel, causing it to open in the absence of the natural neurotransmitter.[7]

This prolonged activation of chloride channels leads to a sustained influx of chloride ions, causing irreversible hyperpolarization of the neuronal or muscle cell membrane. This state of hyperpolarization effectively silences the neuron, preventing the transmission of nerve impulses. The ultimate consequence for the invertebrate is flaccid paralysis, leading to an inability to feed and move, and eventually death.[4] The aglycone form of doramectin, lacking the sugar moieties, is the active component that interacts with the ion channel.

Quantitative Analysis of Avermectin Activity

While specific quantitative data for doramectin aglycone is limited in the available literature, studies on doramectin and the closely related ivermectin provide valuable insights into the potency of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for doramectin and ivermectin against the larval stage of the camel nasal bot, Cephalopina titillator.

| Compound | Target Organism | IC50 (µg/ml) |

| Doramectin | Cephalopina titillator larvae | 0.249 |

| Ivermectin | Cephalopina titillator larvae | 0.0735 |

Note: Lower IC50 values indicate higher potency. This data suggests that while both compounds are highly effective, ivermectin is approximately 3.4 times more potent than doramectin in this specific assay.

Experimental Protocols

The investigation of the effects of compounds like this compound on invertebrate ion channels primarily relies on electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus oocytes and patch-clamp recordings from native or cultured invertebrate neurons are the gold standards.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for characterizing the pharmacology of cloned ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually separated and treated with collagenase to remove the follicular layer. Healthy, stage V-VI oocytes are selected for injection.

-

cRNA Injection: The cRNA encoding the specific invertebrate glutamate-gated or GABA-gated chloride channel subunits of interest is injected into the cytoplasm of the oocytes using a microinjection pipette. The injected oocytes are then incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 to -80 mV).

-

The agonist (glutamate or GABA) is applied to the oocyte via the perfusion system to elicit a baseline current response.

-

This compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the saline solution, is then co-applied with the agonist or applied alone to measure its modulatory or direct effects on the channel.

-

Changes in the current flowing across the oocyte membrane are recorded and analyzed to determine parameters such as EC50 (for agonists) and the potentiation or inhibition caused by the test compound.

-

Patch-Clamp Recording from Invertebrate Neurons

This technique allows for the study of ion channels in their native cellular environment or in cultured neurons.

Methodology:

-

Neuron Preparation:

-

Native Neurons: The invertebrate of interest (e.g., insect, nematode) is dissected to isolate the desired neural tissue (e.g., ganglia, specific neurons). The tissue is treated with enzymes to dissociate the cells.

-

Cultured Neurons: Primary neuronal cultures can be established from embryonic or larval tissues of various invertebrates.

-

-

Recording Configuration:

-

A glass micropipette with a very fine tip (tip diameter ~1 µm) is filled with an appropriate intracellular solution and brought into close contact with the membrane of a single neuron.

-

Whole-Cell Recording: A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. This configuration allows for the recording of the sum of currents from all channels on the cell surface.

-

Outside-Out Patch: After establishing a whole-cell configuration, the pipette can be slowly withdrawn, causing a small piece of the membrane to reseal in an "outside-out" orientation. This allows for the study of a small number of channels in isolation.

-

-

Data Acquisition and Analysis:

-

The neuron is voltage-clamped at a specific holding potential.

-

Agonists and this compound are applied to the neuron via a perfusion system.

-

The resulting currents are recorded, amplified, and digitized.

-

Analysis of the recorded currents can reveal information about the channel's conductance, open and closed times, and how these properties are affected by this compound.

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Inhibitory neurotransmission in invertebrates via glutamate and GABA.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

References

- 1. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Evolutionary relationship of the ligand-gated ion channels and the avermectin-sensitive, glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthelmintics and ion-channels: after a puncture, use a patch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avermectin modulation of GABA binding to membranes of rat brain, brine shrimp and a fungus, Mucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in-vitro studies on doramectin (B1670889) aglycone, the core structural moiety of the potent anthelmintic drug doramectin. While direct in-vitro research on the aglycone is limited, this document synthesizes available data on doramectin and the broader avermectin (B7782182) class to infer its primary mechanism of action, cytotoxic effects, and potential experimental approaches. The primary mode of action is believed to be the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. This guide presents quantitative data from related studies in structured tables, details relevant experimental protocols, and provides visualizations of the key signaling pathway and experimental workflows to support further research and development in this area.

Introduction

Doramectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a widely used veterinary drug with a broad spectrum of activity against nematodes and arthropods. Its efficacy stems from its interaction with invertebrate-specific ion channels. The aglycone form of doramectin represents the foundational structure responsible for this biological activity. Understanding the in-vitro characteristics of doramectin aglycone is crucial for the development of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. This guide summarizes the current understanding, based on studies of doramectin and related avermectins, and provides a framework for future in-vitro investigations.

Primary Mechanism of Action: Allosteric Modulation of Glutamate-Gated Chloride Channels

The primary target of doramectin and, by extension, its aglycone, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[1][2][3][4] These channels are ligand-gated ion channels that are largely absent in vertebrates, providing a basis for the selective toxicity of avermectins.[1][3]

Binding of this compound to GluCls is thought to be allosteric, meaning it binds to a site distinct from the glutamate (B1630785) binding site.[2][5] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[4][5] The resulting influx of chloride ions causes hyperpolarization of the cell membrane, making it less excitable.[1] This ultimately leads to flaccid paralysis of the pharyngeal pump and somatic muscles of the parasite, inhibiting its ability to feed and maintain its position in the host, eventually leading to its death.[4][5]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound at the invertebrate neuromuscular junction.

In Vitro Cytotoxicity and Genotoxicity

While specific studies on this compound are not available, research on doramectin provides insights into its potential effects on non-target cells. An in-vitro study on bovine peripheral lymphocytes and cumulus cells demonstrated that doramectin can induce cytotoxic and genotoxic effects at certain concentrations.[6][7]

Quantitative Data Summary

Table 1: Cytotoxic and Genotoxic Effects of Doramectin on Bovine Cells in vitro [6][7]

| Cell Type | Concentration (ng/mL) | Assay | Endpoint | Result |

| Bovine Peripheral Lymphocytes | 20 | MTT | Cytotoxicity | Increased |

| 40 | MTT | Cytotoxicity | Increased | |

| 60 | MTT | Cytotoxicity | Increased | |

| 20 | Comet Assay | DNA Damage | Increased | |

| 40 | Comet Assay | DNA Damage | Increased | |

| 60 | Comet Assay | DNA Damage | Increased | |

| 20 | CBMN Cyt Assay | Micronuclei Frequency | Increased | |

| 40 | CBMN Cyt Assay | Micronuclei Frequency | Increased | |

| 60 | CBMN Cyt Assay | Micronuclei Frequency | Increased | |

| Bovine Cumulus Cells | 20 | MTT | Cytotoxicity | No significant effect |

| 40 | MTT | Cytotoxicity | No significant effect | |

| 60 | MTT | Cytotoxicity | No significant effect | |

| 20 | Comet Assay | DNA Damage | No significant effect | |

| 40 | Comet Assay | DNA Damage | No significant effect | |

| 60 | Comet Assay | DNA Damage | No significant effect | |

| 20 | CBMN Cyt Assay | Micronuclei Frequency | Increased | |

| 40 | CBMN Cyt Assay | Micronuclei Frequency | Increased | |

| 60 | CBMN Cyt Assay | Micronuclei Frequency | No significant effect |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on doramectin to assess the potential cytotoxicity of this compound.[6][7]

-

Cell Culture: Plate target cells (e.g., bovine peripheral lymphocytes, insect cell lines like Sf9, or mammalian cell lines like CHO-K1) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

Caption: Workflow for a typical in-vitro cell viability (MTT) assay.

In Vitro Percutaneous Absorption Assay

This protocol is based on a comparative study of doramectin and moxidectin (B1677422) and can be adapted for this compound.[8]

-

Skin Preparation: Obtain fresh bovine skin and prepare skin slices of a defined thickness (e.g., 500 µm) using a dermatome.

-

Diffusion Cell Setup: Mount the skin slices in modified Franz-type vertical diffusion cells, separating the donor and receptor compartments.

-

Compound Application: Apply a formulation containing this compound to the epidermal surface of the skin in the donor compartment.

-

Receptor Fluid Sampling: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent). At predetermined time intervals (e.g., up to 72 hours), collect samples from the receptor medium.

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate permeation parameters such as flux (J), permeability coefficient (Kp), and lag time (Tlag).

Experimental Workflow Diagram

Caption: Workflow for an in-vitro percutaneous absorption study.

Future Directions

To further elucidate the in-vitro profile of this compound, the following studies are recommended:

-

Receptor Binding Assays: Quantitative binding assays using membranes from cells expressing recombinant GluCls to determine the binding affinity (Kd) of this compound.

-

Electrophysiology Studies: Patch-clamp experiments on oocytes or cell lines expressing specific invertebrate GluCl subtypes to characterize the modulatory effects of this compound on channel kinetics.

-

Comparative Cytotoxicity Studies: Direct comparison of the cytotoxic effects of doramectin and its aglycone on a panel of invertebrate and mammalian cell lines to assess the contribution of the disaccharide moiety to selectivity.

-

Metabolism Studies: In-vitro metabolism assays using liver microsomes from different species to investigate the metabolic stability of the aglycone.

Conclusion

While direct experimental data on this compound is scarce, a strong inference can be made from the extensive research on doramectin and other avermectins. The primary mechanism of action is the allosteric modulation of invertebrate-specific glutamate-gated chloride channels. In-vitro studies on doramectin have indicated a potential for cytotoxicity and genotoxicity in non-target cells at higher concentrations. The experimental protocols and workflows provided in this guide offer a foundation for future in-vitro investigations that will be critical for a more complete understanding of this compound's pharmacological and toxicological profile. Such research will be invaluable for the rational design of new and improved antiparasitic agents.

References

- 1. AOP-Wiki [aopwiki.org]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative in vitro characterization of moxidectin and doramectin percutaneous absorption through bovine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Modulatory Effects of Doramectin Aglycone on Glutamate-Gated Chloride Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the interaction between doramectin (B1670889) aglycone and invertebrate glutamate-gated chloride channels (GluCls). As a member of the avermectin (B7782182) class of macrocyclic lactones, doramectin is a potent anthelmintic agent used extensively in veterinary medicine. Its mechanism of action is centered on the modulation of GluCls, which are ligand-gated ion channels exclusive to protostome invertebrates such as nematodes and arthropods. This specificity provides a wide margin of safety for vertebrate hosts. This document synthesizes the current understanding of avermectin-GluCl interactions, leveraging the extensive research on the closely related analogue, ivermectin, to infer the functional consequences of doramectin aglycone binding. We present comprehensive experimental protocols for the electrophysiological and pharmacological characterization of these effects, alongside comparative quantitative data for other macrocyclic lactones. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate comprehension. This guide is intended to be a critical resource for researchers in the fields of parasitology, neurobiology, and pharmacology engaged in the study of anthelmintics and ion channel function.

The Central Role of Glutamate-Gated Chloride Channels in Invertebrate Neurotransmission

Glutamate-gated chloride channels (GluCls) are integral components of the nervous systems of many invertebrates, functioning as inhibitory neurotransmitter receptors.[1] These channels belong to the Cys-loop superfamily of ligand-gated ion channels and are activated by the neurotransmitter L-glutamate.[2] Upon glutamate (B1630785) binding, the channel undergoes a conformational change, opening a pore that is permeable to chloride ions. The subsequent influx of chloride ions into the neuron or muscle cell leads to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This mechanism is crucial for the regulation of motor control and sensory processing in these organisms. The absence of GluCls in vertebrates makes them an ideal target for the development of selective antiparasitic drugs.

This compound: An Avermectin Targeting GluCls

Doramectin is a semi-synthetic derivative of ivermectin and is classified as an avermectin. The core structure of these molecules is a 16-membered macrocyclic lactone ring, which is essential for their biological activity. Doramectin, in its commercial form, is a glycoside. The aglycone is the parent molecule devoid of the oleandrose (B1235672) sugar moieties. It is this aglycone core that is understood to be the primary pharmacophore responsible for the interaction with the GluCl.

Avermectins, including doramectin, act as positive allosteric modulators of GluCls.[1] They bind to a site on the channel protein that is distinct from the glutamate binding site. This binding potentiates the action of glutamate, leading to a prolonged and essentially irreversible opening of the chloride channel.[3] At higher concentrations, avermectins can also directly activate the channel in the absence of glutamate. The sustained chloride influx results in a flaccid paralysis of the somatic and pharyngeal muscles of the parasite, ultimately leading to its death by starvation and expulsion from the host.

Visualizing the Signaling Pathway

The following diagram illustrates the molecular cascade initiated by the binding of this compound to a glutamate-gated chloride channel.

Caption: Mechanism of this compound-induced paralysis via GluCl activation.

Quantitative Analysis of Avermectin-GluCl Interactions

While specific quantitative data for this compound are scarce in the public domain, the extensive studies on ivermectin provide a solid framework for understanding its potency and affinity. The following tables summarize key quantitative parameters for ivermectin's interaction with GluCls from the parasitic nematode Haemonchus contortus.

Table 1: Potency of Ivermectin on Haemonchus contortus GluCls

| GluCl Subunit | Expression System | Parameter | Value | Reference |

| HcGluClα3B | Xenopus oocytes | EC₅₀ (nM) | ~0.1 ± 1.0 | [4] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Binding Affinity of Ivermectin to Haemonchus contortus GluCls

| GluCl Subunit | Radioligand | Parameter | Value (nM) | Reference |

| HcGluClα3B | [³H]ivermectin | Kd | 0.35 ± 0.1 | [4] |

| HcGluCla | [³H]ivermectin | Kd | 0.11 ± 0.021 | [5] |

Kd (Equilibrium dissociation constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kd value indicates a higher binding affinity.

Detailed Experimental Protocols

The following protocols describe standard methodologies for the characterization of this compound's effects on heterologously expressed GluCls.

Heterologous Expression of GluCls in Xenopus laevis Oocytes

-

cDNA Preparation: The cDNA encoding the GluCl subunit of interest (e.g., from H. contortus) is subcloned into a suitable expression vector.

-

cRNA Synthesis: Capped cRNA is synthesized in vitro from the linearized plasmid DNA using a commercial transcription kit.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by collagenase treatment.

-

cRNA Injection: Approximately 50 nL of cRNA (at a concentration of ~1 µg/µL) is injected into each oocyte.

-

Incubation: Injected oocytes are incubated at 16-18°C for 2-5 days in Barth's solution to allow for channel expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Drug Solutions: this compound is dissolved in DMSO to create a stock solution and then serially diluted in ND96 to the final desired concentrations. The final DMSO concentration should be kept below 0.1%.

-

-

Recording Setup:

-

An oocyte expressing GluCls is placed in a recording chamber and continuously perfused with ND96 solution.

-

Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.

-

-

Data Acquisition:

-

A stable baseline current is established.

-

The oocyte is perfused with increasing concentrations of this compound.

-

The inward chloride current elicited by the drug is recorded.

-

Dose-response curves are constructed by plotting the normalized current response against the logarithm of the drug concentration to determine the EC₅₀.

-

Radioligand Binding Assays

-

Membrane Preparation:

-

HEK293 cells are transiently transfected with the GluCl-expressing plasmid.

-

After 48-72 hours, the cells are harvested, and a crude membrane preparation is obtained by homogenization and differential centrifugation.

-

-

Binding Assay:

-

Saturation Binding: Membranes are incubated with increasing concentrations of a radiolabeled avermectin (e.g., [³H]ivermectin) to determine the Kd and Bmax (maximum number of binding sites). Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, is then calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the effect of this compound on GluCls.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) aglycone, the derivative of the potent anthelmintic doramectin, presents a unique profile for researchers in parasitology and drug development. Understanding its solubility is a critical first step in the formulation of new therapeutic agents and in vitro assay design. This technical guide provides a comprehensive overview of the known solubility characteristics of doramectin aglycone, outlines a detailed experimental protocol for its quantitative assessment, and contextualizes its biological activity through a depiction of the parent compound's mechanism of action. While publicly available quantitative solubility data is limited, this guide offers a robust framework for its determination and application in a research setting.

Introduction

Doramectin, a macrocyclic lactone, is a widely used veterinary endectocide. Its biological activity is primarily attributed to its interaction with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1] this compound is a key derivative where the disaccharide moiety at the C-13 position is removed. This structural modification significantly alters its physicochemical properties, including solubility, and may impact its biological activity.[2] Reports indicate that this compound inhibits nematode larval development but lacks the paralytic activity of its parent compound.[2] A thorough understanding of its solubility in various solvents is paramount for advancing research into its potential applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₀O₈ | [2] |

| Molecular Weight | 610.7 g/mol | [2] |

| Purity | >95% by HPLC | [2] |

| Long-Term Storage | -20°C | [2] |

Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |

| Water | Practically Insoluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the equilibrium solubility of this compound is outlined below. This protocol is based on the established shake-flask method, a gold standard for solubility measurement, coupled with a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >95%)

-

Selected solvents (e.g., ethanol, methanol, DMSO, DMF, water)

-

HPLC-grade solvents for mobile phase

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent.

-

Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a set period (e.g., 2 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Develop a suitable HPLC method for the separation and quantification of this compound. Based on methods for related compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a good starting point.[4][5]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, expressed in mg/mL and/or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

-

Experimental Workflow

Caption: Workflow for determining the quantitative solubility of this compound.

Mechanism of Action of the Parent Compound: Doramectin

While the specific signaling pathway for this compound's inhibitory effect on nematode larval development is not well-defined, the mechanism of action for the parent compound, doramectin, is well-established and provides important context. Doramectin, like other avermectins, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1]

Caption: Mechanism of action of doramectin on invertebrate glutamate-gated chloride channels.

This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it less excitable, ultimately causing flaccid paralysis and death of the parasite.[1] The absence of this paralytic activity in the aglycone form suggests that the disaccharide moiety is crucial for the potent modulation of GluCls.

Conclusion

The solubility of this compound is a key parameter for its further investigation and potential development. While qualitative data indicates its solubility in common organic solvents, a significant knowledge gap exists regarding its quantitative solubility. The experimental protocol provided in this guide offers a standardized approach to obtaining this critical data. A deeper understanding of the solubility and biological activity of this compound will be instrumental for researchers and scientists in the field of drug development and parasitology.

References

Methodological & Application

Application Note: Quantification of Doramectin in Plasma by High-Performance Liquid Chromatography (HPLC)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Doramectin (B1670889) is a broad-spectrum antiparasitic agent widely used in veterinary medicine.[1] It belongs to the avermectin (B7782182) family, characterized by a macrocyclic lactone structure.[1] Accurate quantification of doramectin in plasma is crucial for pharmacokinetic studies, dose determination, and ensuring efficacy and safety. This application note provides a detailed protocol for the quantification of doramectin in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, based on established and validated methodologies. While this protocol is specific to doramectin, the principles may be adapted for its aglycone, though specific validation would be required.

Principle

This method involves the extraction of doramectin from a plasma matrix using solid-phase extraction (SPE) followed by quantification using an isocratic RP-HPLC system with UV detection. The chromatographic separation is achieved on a C8 or C18 column, providing a reliable and reproducible assay for doramectin concentration measurement.

Experimental Protocols

1. Materials and Reagents

-

Doramectin reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Ivermectin or a related analogue (for internal standard, IS)

-

Blank plasma (from the same species as the study samples)

-

Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., 50 mg, 1 mL)[2]

2. Instrumentation

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator (optional)

3. Preparation of Solutions

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the doramectin reference standard and internal standard (IS) in methanol to prepare individual stock solutions. Store these solutions in a freezer at ≤ -10°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or acetonitrile. These solutions are used to spike blank plasma for calibration curves and quality control samples.

-

Mobile Phase: Prepare the mobile phase consisting of acetonitrile and water (e.g., 70:30, v/v).[1][3] Degas the solution before use.

4. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative procedure based on common extraction methods for avermectins from plasma.[2]

-

Sample Spiking: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex: Vortex the sample for 10-15 seconds.

-

Dilution: Dilute the sample with 400 µL of an appropriate buffer (e.g., 10 mM sodium acetate) and vortex again.[2]

-

Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry out.

-

Load Sample: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash Cartridge: Wash the cartridge with 2 mL of 15% methanol in water to remove interfering substances.[2]

-

Elute Analyte: Elute doramectin and the IS from the cartridge with 2 mL of a suitable elution solvent like isopropyl alcohol or acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.

-

Analysis: Vortex the reconstituted sample and inject a defined volume (e.g., 50 µL) into the HPLC system.

HPLC Analysis and Method Validation

The following tables summarize the chromatographic conditions and typical validation parameters for a doramectin assay.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm)[1][3] or equivalent |

| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic[1][3] |

| Flow Rate | 0.8 - 1.2 mL/min[3][4] |

| Column Temperature | 40 °C[1][3] |

| Detection Wavelength | 245 nm[1][3] |

| Injection Volume | 50 µL[5] |

| Run Time | Approximately 10-15 minutes[1][5] |

Note: For higher sensitivity, fluorescence detection (Excitation: 365 nm, Emission: 470 nm) can be used, but this requires a pre-column derivatization step with reagents like trifluoroacetic anhydride (B1165640) and 1-methylimidazole.[4][5][6]

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Specification | Example Result |

|---|---|---|

| Linearity Range | 1 - 500 ng/mL | The method is linear over the specified range. |

| Correlation Coefficient (r²) | ≥ 0.995[5] | > 0.998 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 1 ng/mL[7] |

| Accuracy | 85 - 115% (80 - 120% at LOQ) | Within 100 ± 15% |

| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | Within-day RSD < 6.5%, Between-day RSD < 8.1%[7] |

| Extraction Recovery | Consistent and reproducible | 73 - 110%[4] |

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of doramectin in plasma samples.

References

- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. Automated 96-well solid phase extraction for the determination of doramectin in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: A Robust UHPLC-MS/MS Method for the Sensitive Detection of Doramectin Aglycone in Bovine Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of doramectin (B1670889) aglycone in bovine plasma. Doramectin, a broad-spectrum antiparasitic agent, undergoes metabolism to its aglycone form. Monitoring the levels of this metabolite is crucial for pharmacokinetic and residue studies. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in veterinary medicine, pharmacology, and drug development. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, enabling high-throughput analysis.

Introduction

Doramectin is a macrocyclic lactone anthelmintic agent widely used in veterinary medicine to treat and control internal and external parasites in cattle.[1][2] Like other avermectins, doramectin is metabolized in the animal body, with one of the primary metabolic pathways being the hydrolysis of the disaccharide moiety to form doramectin aglycone.[3] Understanding the pharmacokinetic profile of this aglycone is essential for evaluating the drug's efficacy, persistence, and potential for residue accumulation in animal-derived food products.

This application note presents a validated UHPLC-MS/MS method for the reliable determination of this compound in bovine plasma. The method is designed to be rapid, robust, and sensitive, meeting the demands of preclinical and clinical research.

Experimental

Materials and Reagents

-

This compound reference standard (CAS: 1987883-26-0)

-

Abamectin (internal standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Bovine plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from bovine plasma.

-

Allow all samples and standards to thaw to room temperature.

-

To 200 µL of bovine plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Abamectin, 1 µg/mL in methanol).

-

Add 600 µL of acetonitrile containing 0.1% formic acid.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to a UHPLC vial for analysis.

UHPLC Conditions

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 611.4 | 449.3 | 281.2 | 40 | 25 |

| Abamectin (IS) | 890.5 | 567.4 | 305.1 | 50 | 30 |

Note: The MRM transitions for this compound are predicted based on its molecular weight (610.7 g/mol ) and known fragmentation patterns of avermectin (B7782182) aglycones. The precursor ion [M+H]+ is expected at m/z 611.4. Product ions are predicted based on characteristic losses from the macrocyclic lactone ring. These transitions should be optimized on the specific mass spectrometer being used.

Calibration and Quantification

Prepare a series of calibration standards by spiking blank bovine plasma with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL). Process these standards alongside the unknown samples using the sample preparation protocol described above. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of the parent compound, doramectin, in various biological matrices, which provides a relevant benchmark for the expected performance of the this compound method.

| Matrix | Analyte | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |

| Milk | Doramectin | 0.2 | 0.1 | 85-105 | [1] |

| Muscle | Doramectin | 0.2 | 0.1 | Not Reported | [4] |

| Bovine Plasma | Doramectin | 1 ng/mL | 0.03 ng/mL | 92-108 | [5] |

| Milk | Doramectin | <2.5 µg/L | Not Reported | 75-122 | [6] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction of this compound from bovine plasma.

Logical Relationships of the Analytical Method

Caption: Key parameters and their relationships in the UHPLC-MS/MS method.

Conclusion

The UHPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in bovine plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and development. This method can be readily implemented in laboratories equipped with standard UHPLC-MS/MS instrumentation and will be a valuable asset for pharmacokinetic and metabolism studies of doramectin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]